

Aerophobin 2 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Aerophobin 2**

Cat. No.: **B1664393**

[Get Quote](#)

Aerophobin-2: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aerophobin-2 is a brominated tyrosine-derived alkaloid first isolated from the marine sponge *Verongia aerophoba*.^[1] As a member of the bromotyrosine family of natural products, it has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to Aerophobin-2.

Chemical Structure and Properties

Aerophobin-2 possesses a complex chemical architecture, featuring a spiroisoxazoline ring system linked to a brominated tyrosine core and a 2-aminoimidazole moiety.^[2] Its unique structure is fundamental to its biological function.

Identifier	Value	Source
IUPAC Name	(5S,6R)-N-[3-(2-amino-1H-imidazol-5-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide	[2]
Molecular Formula	C16H19Br2N5O4	[2]
SMILES	COC1=C(--INVALID-LINK--O)Br	[2]
InChI	InChI=1S/C16H19Br2N5O4/c1-26-12-9(17)5-16(13(24)11(12)18)6-10(23-27-16)14(25)20-4-2-3-8-7-21-15(19)22-8/h5,7,13,24H,2-4,6H2,1H3,(H,20,25)(H3,19,21,22)/t13-,16+/m0/s1	

A summary of the known physicochemical properties of Aerophobin-2 is presented below. It is important to note that while several properties have been calculated computationally, experimental data for some parameters, such as melting point, boiling point, and pKa, are not readily available in the current literature.

Property	Value	Method	Source
Molecular Weight	505.16 g/mol	-	
Monoisotopic Mass	502.98038 Da	Computed	
XLogP3	0.4	Computed	
Hydrogen Bond Donors	4	Computed	
Hydrogen Bond Acceptors	7	Computed	
Rotatable Bond Count	6	Computed	
Topological Polar Surface Area	135 Å ²	Computed	
Solubility	Soluble in DMSO	Experimental	

Pharmacological and Biological Properties

Aerophobin-2 has demonstrated a range of biological activities, with its neuroprotective and cytotoxic effects being of particular interest.

Activity	Description	Key Findings	Source
α -synuclein Aggregation Inhibition	Inhibits the aggregation of α -synuclein and phosphorylated α -synuclein, proteins implicated in Parkinson's disease.	Weakly inhibits pSyn aggregation in primary dopaminergic neurons at 10 μ M.	
Cytotoxicity	Exhibits cytotoxic effects against various cell lines.	Shows significant larval mortality in zebrafish above concentrations of 1 μ M.	
Antibacterial Activity	Possesses activity against Gram-positive and Gram-negative bacteria.	Details on specific strains and MIC values are limited in the reviewed literature.	
Low Toxicity in Zebrafish Embryos	Displays low toxicity at concentrations below 1 μ M in zebrafish embryo viability assays.	No significant toxic effects were observed at nanomolar concentrations.	

Experimental Protocols

Isolation and Purification of Aerophobin-2 from *Aplysina aerophoba*

A detailed method for the isolation of Aerophobin-2 has been described, involving solvent extraction and chromatographic separation.

- Extraction: A frozen sample of *A. aerophoba* (8 g, dry weight) is chopped and immersed in acetone (4 x 200 mL) with the aid of an ultrasound bath. The combined organic extracts are

filtered and evaporated to yield a crude extract.

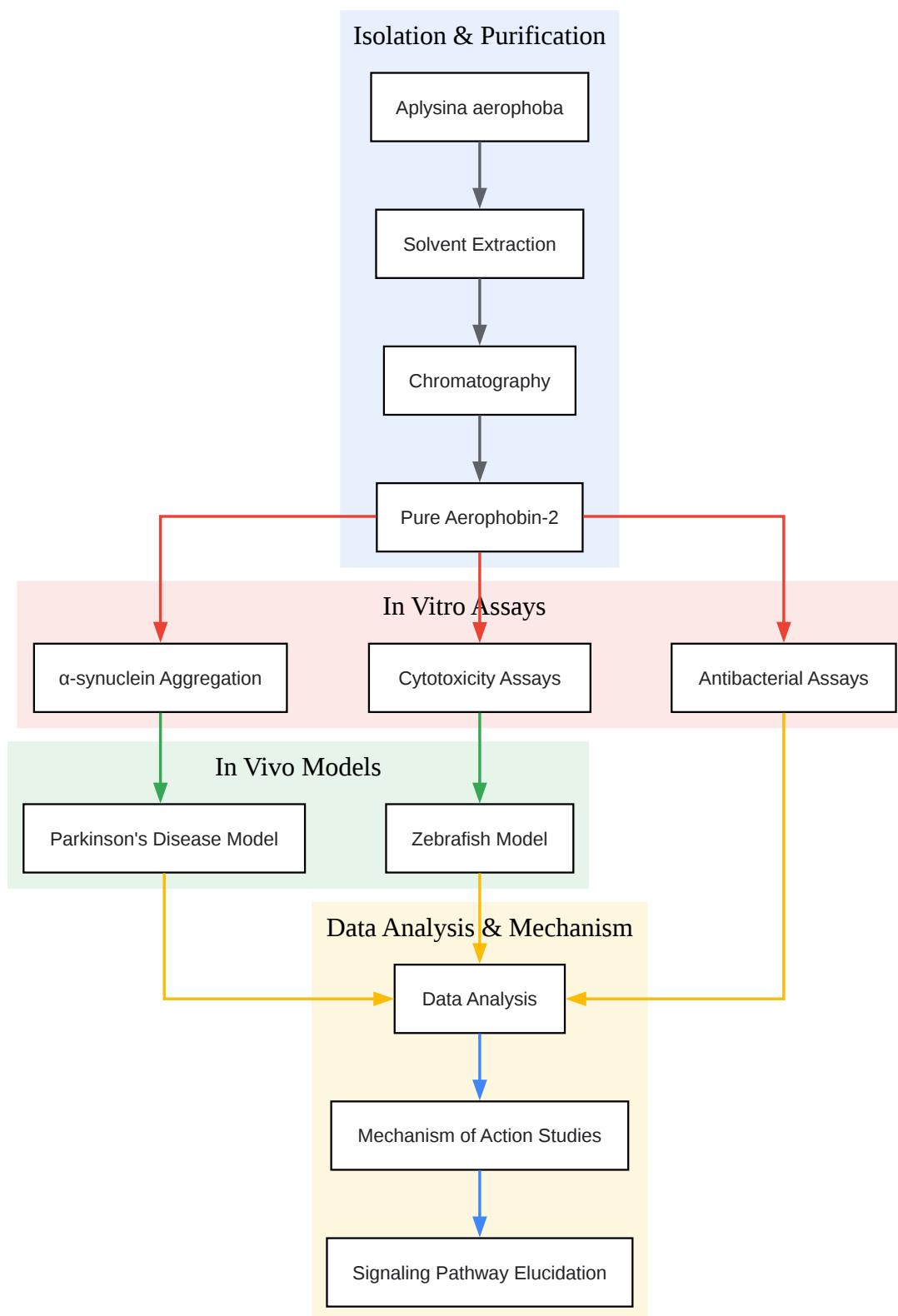
- Initial Fractionation: The crude extract (1.2 g) is loaded onto a Sephadex LH-20 column and eluted with methanol, followed by a methanol/water mixture to afford multiple fractions.
- Silica Gel Chromatography: Fractions containing Aerophobin-2 are further purified by silica gel column chromatography using a chloroform/methanol gradient.
- Semi-preparative TLC: Final purification is achieved by semi-preparative thin-layer chromatography (TLC) using a chloroform/methanol (7:3) mobile phase to yield pure Aerophobin-2.

α-Synuclein Aggregation Inhibition Assay

The inhibitory effect of Aerophobin-2 on α-synuclein aggregation can be monitored using a Thioflavin T (ThT) fluorescence assay.

- Protein Preparation: Recombinant α-synuclein is dissolved in PBS buffer to a final concentration of 210 μM and filtered.
- Assay Setup: In a 96-well plate, 70 μM α-synuclein is incubated with 40 μM Thioflavin T and the test compound (Aerophobin-2) at the desired concentration in PBS. A Teflon polyball is added to each well to induce aggregation.
- Incubation and Measurement: The plate is incubated at 37°C with orbital shaking. ThT fluorescence is measured at regular intervals using a fluorescence plate reader to monitor the kinetics of aggregation.

Zebrafish Cytotoxicity Assay


The toxicity of Aerophobin-2 can be assessed using a zebrafish embryo model.

- Embryo Maintenance: Zebrafish embryos are maintained at 28°C in E3 medium from 1-hour post-fertilization (hpf) up to 5 days post-fertilization (dpf).
- Compound Exposure: Aerophobin-2 is dissolved in DMSO and then diluted in E3 medium to the desired concentrations. Embryos are exposed to these concentrations in triplicate.

- **Viability Assessment:** Embryo viability is assessed at regular intervals by observing mortality and morphological changes, such as pericardial edema.

Signaling Pathways and Experimental Workflows

While the precise signaling pathways modulated by Aerophobin-2 are not yet fully elucidated in the scientific literature, a general experimental workflow for investigating its bioactivity can be conceptualized. This workflow would typically involve a series of steps from the initial isolation of the compound to in-depth biological characterization.

[Click to download full resolution via product page](#)

Caption: General workflow for Aerophobin-2 bioactivity assessment.

Conclusion

Aerophobin-2 stands out as a promising marine natural product with significant potential for further investigation, particularly in the fields of neurodegenerative disease and oncology. Its unique chemical structure and diverse biological activities warrant continued research to fully elucidate its mechanisms of action and explore its therapeutic applications. This guide provides a foundational resource for researchers embarking on or continuing studies involving this fascinating molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aerophobin-1 from the Marine Sponge *Aplysina aerophoba* Modulates Osteogenesis in Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [research-repository.griffith.edu.au]
- To cite this document: BenchChem. [Aerophobin 2 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1664393#aerophobin-2-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com